molecular formula C13H17BrN2O3 B7559802 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid

4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid

Cat. No. B7559802
M. Wt: 329.19 g/mol
InChI Key: DHZRHWNHEQTSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as Boc-L-3-bromo-tyrosine-O-methyl ester. This compound has gained attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid is not well understood. However, it is believed to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways and the suppression of cell proliferation.
Biochemical and Physiological Effects:
4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid has been shown to have biochemical and physiological effects in various studies. In a study conducted on breast cancer cells, it was found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase activity. In another study, it was found to inhibit the activity of platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in angiogenesis and tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid in lab experiments include its high purity, stability, and specificity towards tyrosine kinases. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the research on 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid. One direction is the development of new tyrosine kinase inhibitors using this compound as a lead compound. Another direction is the study of the structure and function of proteins that contain tyrosine residues using this compound as a probe. Additionally, the potential applications of this compound in other fields such as material science and nanotechnology can also be explored.

Synthesis Methods

The synthesis of 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid involves several steps. The first step is the protection of the carboxyl group of L-tyrosine with a Boc (tert-butyloxycarbonyl) group. The second step involves the bromination of the aniline group with N-bromosuccinimide (NBS) to obtain 3-bromoaniline. The third step is the coupling of Boc-L-tyrosine with 3-bromoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain 4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid.

Scientific Research Applications

4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a building block for the synthesis of novel tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are involved in the development of various diseases such as cancer. In biochemistry, it can be used as a probe to study the structure and function of proteins that contain tyrosine residues. In drug discovery, it can be used as a lead compound for the development of new drugs that target tyrosine kinases.

properties

IUPAC Name

4-[[2-(3-bromoanilino)-2-oxoethyl]-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-16(7-3-6-13(18)19)9-12(17)15-11-5-2-4-10(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRHWNHEQTSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)CC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid

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